5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Technical Guide for Researchers
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Technical Guide for Researchers
CAS Number: 22276-95-5
A versatile bicyclic heteroaromatic intermediate, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, serves as a pivotal building block in the synthesis of a diverse range of biologically active compounds. Its unique structural features, particularly the presence of two distinct halogen atoms on the 7-deazapurine core, offer medicinal chemists a powerful scaffold for the development of novel therapeutics, most notably kinase inhibitors for oncology and antiviral agents.
This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with a focus on experimental protocols and its role in drug discovery.
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is presented below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 22276-95-5 | [1] |
| Molecular Formula | C₆H₃BrClN₃ | [2][3] |
| Molecular Weight | 232.47 g/mol | [2] |
| Melting Point | 221-225 °C | [2] |
| Boiling Point | 384.3 °C at 760 mmHg | [2] |
| Appearance | Light-colored to off-white crystalline solid | [4] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as DMSO, DMF, and ethanol. | [1][2][4] |
| Density | 2.0±0.1 g/cm³ | [2] |
Spectral data is crucial for the unambiguous identification and characterization of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While a comprehensive collection of spectra is beyond the scope of this guide, references to publicly available spectral data are provided.
| Spectral Data | Availability |
| ¹H NMR | Available[5] |
| ¹³C NMR | Available |
| Mass Spectrometry (MS) | Available |
| Infrared (IR) | Available |
Synthesis and Reactivity
The synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is typically achieved through the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common and efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N-bromosuccinimide (NBS)
-
Chloroform
Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in chloroform.
-
Add N-bromosuccinimide (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 1 hour.[1][2]
-
Cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Dry the solid under reduced pressure to yield 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
The reactivity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is characterized by the differential reactivity of its two halogen substituents. The bromine atom at the 5-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 4-position is more prone to nucleophilic aromatic substitution. This orthogonal reactivity allows for the sequential and regioselective introduction of various substituents, making it a highly valuable intermediate in combinatorial chemistry and drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
The 7-deazapurine scaffold of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a well-established pharmacophore found in numerous biologically active molecules. Its structural similarity to adenine allows it to serve as a hinge-binding motif for many protein kinases, making it a cornerstone for the development of kinase inhibitors.
Derivatives of this compound have shown potent inhibitory activity against a range of kinases, including Monopolar spindle kinase 1 (Mps1) and Focal Adhesion Kinase (FAK), which are implicated in various cancers.[6][7] Furthermore, its derivatives have been investigated as antiviral agents, particularly against the Zika virus, and as inhibitors of p21-activated kinase 4 (PAK4).[8][9]
The general workflow for utilizing this intermediate in the synthesis of kinase inhibitors often involves a Suzuki coupling at the C5 position followed by a Buchwald-Hartwig amination or other nucleophilic substitution at the C4 position.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
If a biphasic system was used, separate the layers. If not, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of the 4-chloro position of a 5-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
5-Substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Add the 5-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction (e.g., with saturated aqueous NH₄Cl if a strong base was used) and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
The catalytic cycle for the Buchwald-Hartwig amination is a fundamental process in C-N bond formation.
Caption: Generalized Buchwald-Hartwig amination cycle.
Conclusion
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone intermediate for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its well-defined reactivity and structural similarity to endogenous purines make it an invaluable tool for researchers and scientists in the field of drug development. A thorough understanding of its properties and reaction conditions is paramount for its effective utilization in the creation of novel and potent molecular entities.
References
- 1. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3BrClN3 | CID 5380710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine(22276-95-5) 1H NMR [m.chemicalbook.com]
- 6. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
